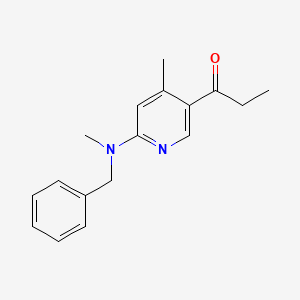

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one is an organic compound with a complex structure that includes a pyridine ring substituted with a benzyl(methyl)amino group and a propanone moiety

Preparation Methods

The synthesis of 1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.

Substitution with Benzyl(methyl)amino Group: The benzyl(methyl)amino group is introduced through nucleophilic substitution reactions, often using benzyl chloride and methylamine as reagents.

Attachment of the Propanone Moiety:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl(methyl)amino group can form hydrogen bonds and hydrophobic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one can be compared with similar compounds such as:

Indole Derivatives: Indole derivatives share some structural similarities, particularly in their aromatic nature, but differ significantly in their biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyridine ring and benzyl(methyl)amino group, which confer distinct chemical and biological properties.

Biological Activity

Antiproliferative Activity

Studies on pyridine derivatives have shown promising antiproliferative activities against various cancer cell lines. The presence of specific functional groups on the pyridine ring can significantly influence the compound's effectiveness.

Structure-Activity Relationship

The benzyl(methyl)amino group at the 6-position of the pyridine ring may contribute to the compound's antiproliferative activity. Research has shown that the presence of amino groups can enhance the biological activity of pyridine derivatives .

Cell Line Studies

While specific data for 1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one is not available, studies on similar compounds have demonstrated antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 Value | Compound |

|---|---|---|

| MDA-MB-231 | 0.0046 mM | Compound 58 (with OMe and OH groups) |

| HeLa | Not specified | Pyridine derivatives with -OH groups |

| MCF-7 | Not specified | Pyridine derivatives with -OH groups |

These results suggest that our compound of interest may exhibit similar antiproliferative activities, particularly against breast cancer cell lines like MDA-MB-231 and MCF-7 .

Antibacterial Activity

Pyridine-based compounds have demonstrated significant antibacterial properties. The presence of the benzyl(methyl)amino group in our compound may contribute to its potential antibacterial activity.

Gram-Positive Bacteria

Studies on structurally similar compounds have shown effectiveness against Gram-positive bacteria:

- Bacillus subtilis : MIC values as low as 75 μg/mL have been observed for some pyridine derivatives .

- Enterococcus faecalis : MIC values around 125 μg/mL have been reported for related compounds .

Gram-Negative Bacteria

The compound may also exhibit activity against Gram-negative bacteria:

- Escherichia coli : Similar compounds have shown MIC values of <125 μg/mL .

- Pseudomonas aeruginosa : MIC values of approximately 150 μg/mL have been observed in related structures .

The biological activity of this compound likely stems from its unique structural features:

- Pyridine Ring : The pyridine core is known for its diverse biological activities, including antitumor, antiviral, and antimalarial properties .

- Benzyl(methyl)amino Group : This group may enhance the compound's ability to interact with cellular targets, potentially influencing its antiproliferative and antibacterial activities.

- Propan-1-one Moiety : The ketone group could participate in hydrogen bonding with target proteins, potentially affecting enzyme function or cellular signaling pathways.

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

- Specific Cell Line Testing : Evaluate the compound's antiproliferative activity against a panel of cancer cell lines, including MDA-MB-231, HeLa, and MCF-7.

- Antibacterial Assays : Conduct minimum inhibitory concentration (MIC) tests against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action Studies : Investigate the compound's interactions with potential cellular targets, such as enzymes or receptors.

- Structure-Activity Relationship (SAR) Studies : Synthesize and test structural analogs to optimize biological activity.

- In Vivo Studies : Assess the compound's efficacy and safety in animal models to determine its potential for drug development.

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

1-[6-[benzyl(methyl)amino]-4-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C17H20N2O/c1-4-16(20)15-11-18-17(10-13(15)2)19(3)12-14-8-6-5-7-9-14/h5-11H,4,12H2,1-3H3 |

InChI Key |

KJEADNJROYXOEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.